AS-1669058

Descripción

Propiedades

Número CAS |

1395553-32-8 |

|---|---|

Fórmula molecular |

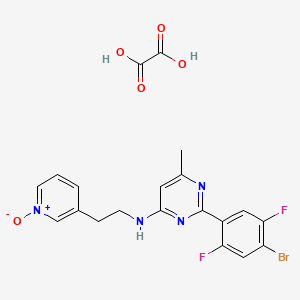

C20H17BrF2N4O5 |

Peso molecular |

511.3 g/mol |

Nombre IUPAC |

2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine;oxalic acid |

InChI |

InChI=1S/C18H15BrF2N4O.C2H2O4/c1-11-7-17(22-5-4-12-3-2-6-25(26)10-12)24-18(23-11)13-8-16(21)14(19)9-15(13)20;3-1(4)2(5)6/h2-3,6-10H,4-5H2,1H3,(H,22,23,24);(H,3,4)(H,5,6) |

Clave InChI |

RHZMWZFMDCGRBP-UHFFFAOYSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AS-1669058; AS 1669058; AS1669058; AS-1669058 oxalate |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of AS-1669058

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-1669058 is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes. Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to a glucose-dependent increase in insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action offers the potential for effective glycemic control with a reduced risk of hypoglycemia. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on intracellular signaling pathways, insulin secretion, and in vivo glucose homeostasis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of GPR119 agonists.

Core Mechanism of Action: GPR119 Agonism

This compound functions as a selective agonist for GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1] The binding of this compound to GPR119 initiates a signaling cascade that plays a crucial role in regulating glucose homeostasis.

Signaling Pathway

Upon activation by this compound, GPR119 couples to the stimulatory G-protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The resulting increase in intracellular cAMP levels is the central event that mediates the downstream effects of this compound.

In Vitro Efficacy

The efficacy of this compound has been demonstrated in various in vitro models, showcasing its ability to stimulate insulin secretion and promoter activity in a glucose-dependent manner.

Glucose-Dependent Insulin Secretion in HIT-T15 Cells

In the hamster pancreatic β-cell line HIT-T15, this compound induced insulin secretion in a dose-dependent manner under high-glucose conditions.[1] This glucose-dependency is a key feature of GPR119 agonists, minimizing the risk of hypoglycemia.

Insulin Promoter Activity in NIT-1 Cells

This compound was also shown to increase human insulin promoter activity in the NIT-1 insulinoma cell line.[1] This suggests that beyond stimulating the release of pre-synthesized insulin, this compound may also enhance insulin production.

In Vivo Efficacy

Preclinical studies in rodent models have confirmed the anti-diabetic effects of this compound in vivo.

Improved Glucose Tolerance in ICR Mice

A single administration of this compound (1 mg/kg) in ICR mice resulted in improved oral glucose tolerance, an effect attributed to enhanced insulin secretion.[1]

Anti-Hyperglycemic Effects in db/db Mice

In a more chronic setting, repeated treatment with this compound (3 mg/kg, twice daily for one week) in diabetic db/db mice led to a significant reduction in blood glucose levels.[1] Furthermore, there was a trend towards increased insulin content in the pancreas of these animals, suggesting a potential for β-cell preservation or regeneration.[1]

Quantitative Data Summary

While the primary publication did not report a specific EC50 value for this compound, the in vivo efficacy data is summarized below.

| Experiment | Animal Model | Compound/Treatment | Dose | Effect | Reference |

| Oral Glucose Tolerance Test | ICR Mice | This compound | 1 mg/kg (single dose) | Improved glucose tolerance | [1] |

| Anti-hyperglycemic effect | db/db Mice | This compound | 3 mg/kg (twice daily for 1 week) | Significantly reduced blood glucose levels | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in HIT-T15 Cells

This protocol outlines the measurement of insulin secretion from a pancreatic β-cell line in response to glucose and a test compound.

Materials:

-

HIT-T15 cells

-

Culture medium (e.g., Ham's F-12K with 10% FBS)

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

-

Glucose solutions (low and high concentrations)

-

This compound

-

96-well plates

-

Insulin ELISA kit

Procedure:

-

Seed HIT-T15 cells in 96-well plates at an appropriate density and culture for 48 hours.

-

Wash the cells with KRBB and then pre-incubate in KRBB with low glucose (e.g., 2.8 mM) for 2 hours at 37°C to establish a basal state.

-

Prepare solutions of this compound at various concentrations in KRBB containing both low and high glucose (e.g., 16.7 mM).

-

Remove the pre-incubation buffer and add the treatment solutions to the cells.

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant from each well.

-

Measure the insulin concentration in the supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes the procedure to assess the effect of a compound on glucose clearance in mice.

Materials:

-

ICR mice

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Glucose solution (e.g., 20% in water)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fast mice overnight (e.g., 16 hours) with free access to water.

-

Record the body weight of each mouse.

-

Measure baseline blood glucose from a tail snip (t=0 min).

-

Administer this compound (e.g., 1 mg/kg) or vehicle orally by gavage.

-

After 30 minutes, administer a glucose solution (e.g., 2 g/kg) orally by gavage.

-

Measure blood glucose levels from the tail at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

This compound is a GPR119 agonist with a promising dual mechanism of action for the treatment of type 2 diabetes. Its ability to stimulate glucose-dependent insulin secretion and potentially enhance insulin synthesis, combined with its demonstrated in vivo efficacy in improving glucose tolerance and reducing hyperglycemia, underscores the therapeutic potential of targeting GPR119. The detailed experimental protocols provided herein serve as a valuable resource for the scientific community to further explore the pharmacology of this compound and other GPR119 agonists. Future research should focus on elucidating the long-term effects on β-cell function and survival, as well as the clinical translation of these preclinical findings.

References

An In-depth Technical Guide to AS-1669058: A Novel GPR119 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-1669058 is a potent and selective small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the management of type 2 diabetes mellitus. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its characterization. The activation of GPR119 by this compound stimulates the Gαs signaling pathway, leading to increased intracellular cyclic AMP (cAMP) levels. This cascade potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and is believed to enhance the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). Preclinical studies in various cell lines and animal models have demonstrated the anti-hyperglycemic potential of this compound, showcasing its ability to improve glucose tolerance and reduce blood glucose levels. This guide is intended to serve as a detailed resource for researchers and professionals in the field of diabetes drug discovery and development.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by targeting GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. As a GPR119 agonist, this compound mimics the action of endogenous ligands, initiating a cascade of intracellular events that culminate in enhanced insulin secretion in a glucose-dependent manner. This glucose dependency is a critical feature, as it minimizes the risk of hypoglycemia, a common side effect of many anti-diabetic therapies.

The binding of this compound to GPR119 activates the associated Gαs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), both of which play crucial roles in the potentiation of insulin granule exocytosis from pancreatic β-cells when blood glucose levels are high.[1]

Furthermore, the activation of GPR119 in intestinal L-cells is thought to stimulate the secretion of incretin hormones, most notably GLP-1. GLP-1 also acts on pancreatic β-cells to enhance insulin secretion and has additional beneficial effects on glucose homeostasis, including slowing gastric emptying and promoting satiety.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings from these experiments.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line/Tissue | Parameter | Result | Reference |

| GPR119 Agonist Activity | Not Specified | EC50 | 0.11 μM | [2] |

| Insulin Secretion | HIT-T15 (hamster β-cell line) | Insulin Release | Dose-dependent increase under high glucose conditions | [3] |

| Insulin Secretion | Isolated Rat Pancreatic Islets | Insulin Release | Dose-dependent increase under high glucose conditions | [3] |

| Promoter Activity | NIT-1 (mouse β-cell line) | Human Insulin Promoter Activity | Increased | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Study Type | Treatment | Key Findings | Reference |

| ICR Mice | Oral Glucose Tolerance Test (OGTT) | Single dose of 1 mg/kg this compound | Significantly improved glucose tolerance | [2][3] |

| Diabetic db/db Mice | Chronic Dosing | 3 mg/kg this compound, twice daily for 1 week | Significantly reduced blood glucose levels | [2][3] |

| Diabetic db/db Mice | Chronic Dosing | 3 mg/kg this compound, twice daily for 1 week | Trend towards increased pancreatic insulin content | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments cited in this guide.

In Vitro Insulin Secretion Assay

This protocol outlines the methodology for assessing the effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., HIT-T15) and isolated pancreatic islets.

Objective: To determine the dose-dependent effect of this compound on glucose-stimulated insulin secretion.

Materials:

-

Pancreatic β-cell line (e.g., HIT-T15) or isolated rodent pancreatic islets.

-

Culture medium appropriate for the cell type.

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

-

Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB).

-

This compound stock solution (in DMSO).

-

Insulin ELISA kit.

-

Multi-well culture plates.

-

Incubator (37°C, 5% CO2).

Procedure:

-

Cell/Islet Preparation:

-

For cell lines: Seed cells in multi-well plates and culture until they reach the desired confluency.

-

For islets: Isolate pancreatic islets from rodents using collagenase digestion and hand-pick islets of similar size.

-

-

Pre-incubation:

-

Wash the cells/islets with KRB buffer containing a low glucose concentration (e.g., 2.8 mM).

-

Pre-incubate the cells/islets in low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

-

-

Stimulation:

-

Prepare KRB buffer containing a high glucose concentration (e.g., 16.7 mM).

-

Prepare serial dilutions of this compound in the high-glucose KRB buffer. Include a vehicle control (DMSO) in the high-glucose buffer.

-

Remove the pre-incubation buffer and add the treatment solutions (high-glucose KRB with or without this compound) to the respective wells.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize the insulin secretion data to the total protein content or DNA content of the cells/islets in each well.

-

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol describes the procedure for evaluating the effect of this compound on glucose tolerance in mice.

Objective: To assess the ability of a single oral dose of this compound to improve glucose clearance after a glucose challenge.

Materials:

-

Male ICR mice.

-

This compound formulation for oral administration.

-

Vehicle control.

-

Glucose solution (e.g., 2 g/kg body weight).

-

Blood glucose meter and test strips.

-

Animal restraining device.

-

Gavage needles.

Procedure:

-

Animal Acclimatization and Fasting:

-

Acclimatize the mice to the experimental conditions for at least one week.

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

-

Baseline Blood Glucose Measurement:

-

Measure the baseline blood glucose level (t=0) from a tail snip.

-

-

Drug Administration:

-

Administer this compound (e.g., 1 mg/kg) or vehicle orally via gavage.

-

-

Glucose Challenge:

-

At a defined time after drug administration (e.g., 30 or 60 minutes), administer a glucose solution orally via gavage.

-

-

Blood Glucose Monitoring:

-

Measure blood glucose levels from tail blood at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

Plot the blood glucose concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion for each animal.

-

Perform statistical analysis to compare the AUC between the this compound-treated group and the vehicle-treated group.

-

Conclusion

This compound is a novel GPR119 agonist with demonstrated preclinical efficacy in improving glucose homeostasis. Its mechanism of action, centered on the potentiation of glucose-stimulated insulin secretion via the Gαs-cAMP pathway, positions it as a promising candidate for the treatment of type 2 diabetes. The in vitro and in vivo data summarized in this guide provide a strong rationale for its further investigation and development. The detailed experimental protocols offer a foundation for researchers seeking to explore the therapeutic potential of this compound and other GPR119 agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel GPR119 agonist AS1669058 potentiates insulin secretion from rat islets and has potent anti-diabetic effects in ICR and diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

AS-1669058: A Technical Overview of a Novel GPR119 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-1669058 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. This document provides a comprehensive technical guide to the discovery and preclinical development of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Introduction to this compound and GPR119

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to a dual mechanism of action that enhances glucose homeostasis: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the indirect stimulation of insulin release via the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. Agonists of GPR119, such as this compound, are therefore being investigated as potential anti-diabetic agents.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |

| GPR119 Agonist Activity | Not Specified | EC50 | 0.11 µM | [1] |

| Insulin Secretion | HIT-T15 (hamster pancreatic β-cell line) | Dose-dependent increase | Data not available in abstract | [1] |

| Insulin Secretion | Isolated rat pancreatic islets | Dose-dependent increase | Data not available in abstract | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Key Findings | Reference |

| ICR mice | Single oral administration (1 mg/kg) | Significantly improved glucose tolerance | [1] |

| db/db mice (model of type 2 diabetes) | Repeated oral administration (3 mg/kg, twice daily for one week) | Reduced blood glucose levels | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by activating the GPR119 signaling cascade. Upon binding to GPR119 on the surface of pancreatic β-cells or intestinal L-cells, this compound induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit (Gαs). Activated Gαs stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in glucose-dependent insulin secretion and GLP-1 release.

Caption: GPR119 signaling pathway activated by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are based on standard methodologies in the field. While the full, specific protocols from the primary literature are not publicly available, the following represents a likely reconstruction based on common practices.

In Vitro Insulin Secretion Assay (HIT-T15 cells)

-

Cell Culture: HIT-T15 cells are cultured in appropriate media and conditions to maintain their insulin-secreting phenotype.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Pre-incubation: The culture medium is replaced with a low-glucose buffer for a pre-incubation period to establish a baseline.

-

Treatment: The pre-incubation buffer is removed, and cells are treated with various concentrations of this compound in the presence of a stimulatory glucose concentration. Control wells receive vehicle only.

-

Sample Collection: After a defined incubation period, the supernatant is collected to measure secreted insulin.

-

Insulin Quantification: Insulin levels in the supernatant are quantified using a commercially available ELISA kit.

-

Data Analysis: Insulin secretion is normalized to total protein content or cell number, and dose-response curves are generated to determine the potency of this compound.

In Vivo Oral Glucose Tolerance Test (OGTT) in ICR Mice

-

Animal Acclimatization: Male ICR mice are acclimatized to the housing conditions for at least one week before the experiment.

-

Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.

-

Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

-

Drug Administration: this compound (1 mg/kg) or vehicle is administered orally by gavage.

-

Glucose Challenge: After a specified time following drug administration, a concentrated glucose solution is administered orally by gavage.

-

Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group to assess the effect of this compound on glucose tolerance.

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

Conclusion

This compound is a potent GPR119 agonist with demonstrated in vitro and in vivo efficacy in preclinical models of type 2 diabetes. Its mechanism of action, involving the stimulation of both direct and indirect pathways of insulin secretion, makes it an attractive candidate for further development. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working on GPR119-targeted therapies.

References

The Role of AS-1669058 in Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-1669058 is a potent and selective small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. Activation of GPR119 in pancreatic β-cells is known to potentiate glucose-stimulated insulin secretion (GSIS) through a mechanism involving the elevation of intracellular cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth overview of the role of this compound in insulin secretion, compiling available quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action: GPR119 Agonism

This compound exerts its insulinotropic effects by activating GPR119, a Gαs-coupled receptor predominantly expressed on pancreatic β-cells and enteroendocrine L-cells.[1][2] The binding of this compound to GPR119 initiates a signaling cascade that enhances the β-cell's response to elevated glucose levels.

Signaling Pathway

The activation of GPR119 by this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cAMP.[1][2] Elevated cAMP levels potentiate insulin secretion in a glucose-dependent manner. This potentiation is believed to occur through two main mechanisms: the activation of Protein Kinase A (PKA) and the activation of Exchange Protein directly activated by cAMP (Epac). Both PKA and Epac can modulate the activity of ion channels and proteins involved in the exocytosis of insulin-containing granules.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on insulin secretion and glucose homeostasis.

In Vitro Efficacy

This compound has been shown to dose-dependently stimulate insulin secretion in pancreatic β-cell lines and isolated rat islets.[1] A key efficacy parameter is the half-maximal effective concentration (EC50).

| Parameter | Cell Line/Tissue | Value | Reference |

| EC50 for Insulin Secretion | Not Specified | 0.11 µM | [2] |

Note: While the primary study by Oshima et al. demonstrated a dose-dependent increase in insulin secretion in HIT-T15 cells and rat islets, specific concentration-response data is not publicly available. The EC50 value is from a secondary source.

In Vivo Efficacy

In vivo studies have demonstrated the anti-diabetic effects of this compound in mouse models.

| Animal Model | Treatment | Key Findings | Reference |

| ICR Mice | Single oral administration (1 mg/kg) | Improved oral glucose tolerance | [1] |

| db/db Mice | Repeated treatment (3 mg/kg, twice daily for 1 week) | Significantly reduced blood glucose levels; Trend towards increased pancreatic insulin content | [1] |

Note: Specific time-course data for blood glucose and plasma insulin levels from the oral glucose tolerance test, and the precise quantitative reduction in blood glucose and increase in pancreatic insulin content are not publicly available from the primary study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable protocols for the key experiments cited.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes the measurement of insulin secretion from a pancreatic β-cell line (e.g., HIT-T15) in response to glucose and this compound.

Materials:

-

HIT-T15 cells

-

Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)

-

KRB buffer with high glucose (e.g., 16.7 mM)

-

This compound stock solution (in DMSO)

-

Insulin ELISA kit

Procedure:

-

Cell Culture: Culture HIT-T15 cells in standard culture medium until they reach 80-90% confluency.

-

Pre-incubation: Wash the cells with a glucose-free buffer and then pre-incubate in KRB buffer with low glucose for 1-2 hours to allow the cells to return to a basal state of insulin secretion.

-

Incubation with Test Compounds: Replace the pre-incubation buffer with fresh KRB buffer containing low glucose or high glucose, with or without various concentrations of this compound. Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Supernatant Collection: After incubation, collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion to the cell number or protein content. Plot the insulin concentration against the concentration of this compound to determine the dose-response relationship and calculate the EC50.

Isolation of Rat Pancreatic Islets

This protocol outlines a common method for isolating pancreatic islets from rats for ex vivo studies.

Materials:

-

Male Wistar rats

-

Collagenase solution

-

Hanks' Balanced Salt Solution (HBSS)

-

Ficoll density gradient solutions

-

RPMI-1640 medium

Procedure:

-

Anesthesia and Pancreas Perfusion: Anesthetize the rat and perform a laparotomy. Cannulate the common bile duct and perfuse the pancreas with cold collagenase solution.

-

Pancreas Digestion: Excise the inflated pancreas and incubate it in a water bath at 37°C to allow for enzymatic digestion.

-

Islet Purification: Stop the digestion by adding cold HBSS. Purify the islets from the digested tissue using a Ficoll density gradient centrifugation.

-

Islet Culture: Hand-pick the purified islets under a microscope and culture them in RPMI-1640 medium overnight to allow for recovery before conducting experiments.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol describes the assessment of glucose tolerance in mice following oral administration of this compound.

Materials:

-

ICR mice

-

Glucose solution (e.g., 2 g/kg body weight)

-

This compound formulation for oral gavage

-

Glucometer and test strips

-

Blood collection tubes (for plasma insulin measurement)

Procedure:

-

Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.

-

Baseline Blood Sample: Take a baseline blood sample (time 0) from the tail vein to measure blood glucose and plasma insulin.

-

Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle orally by gavage.

-

Glucose Challenge: After a set period (e.g., 30-60 minutes), administer a glucose solution orally.

-

Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measurements: Measure blood glucose at each time point using a glucometer. Centrifuge the blood samples to obtain plasma and measure insulin levels using an ELISA kit.

-

Data Analysis: Plot the blood glucose and plasma insulin concentrations over time. Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Conclusion

This compound is a potent GPR119 agonist that enhances glucose-stimulated insulin secretion from pancreatic β-cells. Its mechanism of action, involving the elevation of intracellular cAMP, makes it an attractive candidate for the treatment of type 2 diabetes. The in vitro and in vivo data, although not fully detailed in publicly available literature, strongly support its anti-hyperglycemic effects. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other GPR119 agonists. Further research to fully elucidate the quantitative aspects of its dose-response relationship and in vivo efficacy is warranted.

References

GPR119 Signaling and the Promise of AS-1669058: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation offers a dual mechanism for improving glucose homeostasis: the direct, glucose-dependent stimulation of insulin secretion and the indirect promotion of incretin (GLP-1) release. This guide provides an in-depth exploration of the GPR119 signaling pathway and a detailed analysis of the potent synthetic agonist, AS-1669058. We will delve into the molecular mechanisms of GPR119 activation, downstream signaling cascades, and the preclinical evidence supporting the therapeutic potential of this compound. This document consolidates quantitative data, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows to serve as a comprehensive resource for researchers in the field.

The GPR119 Receptor: A Key Regulator of Glucose Homeostasis

GPR119 is a class A G-protein coupled receptor (GPCR) that is primarily coupled to the stimulatory G-protein, Gαs.[1][2][3] Its expression is largely restricted to metabolically relevant tissues, namely the pancreatic β-cells and the enteroendocrine L-cells of the gastrointestinal tract.[2][4] This specific tissue distribution makes it an attractive drug target, minimizing the potential for off-target effects.

Endogenous ligands for GPR119 include lipid metabolites such as oleoylethanolamide (OEA) and 2-oleoylglycerol (2-OG).[3] The activation of GPR119 by these endogenous or synthetic agonists initiates a signaling cascade that plays a crucial role in regulating blood glucose levels.

The GPR119 Signaling Pathway

The canonical signaling pathway for GPR119 involves the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).[4][5]

GPR119 Signaling Cascade

Upon agonist binding, GPR119 undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαs. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[5] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[6]

PKA, in turn, phosphorylates various downstream targets, leading to two primary physiological outcomes:

-

In pancreatic β-cells: PKA activation potentiates glucose-stimulated insulin secretion. This glucose dependency is a key safety feature, reducing the risk of hypoglycemia.[7]

-

In intestinal L-cells: PKA activation stimulates the secretion of glucagon-like peptide-1 (GLP-1). This process has been shown to be largely glucose-independent.[4]

Beyond the canonical PKA pathway, evidence suggests that GPR119 signaling can also involve the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 and cAMP Response Element-Binding protein (CREB).[3][6] The precise mechanisms of ERK and CREB activation downstream of GPR119 are still under investigation but are thought to contribute to the overall cellular response.

This compound: A Potent GPR119 Agonist

This compound is a novel, small-molecule agonist of GPR119 that has demonstrated significant potential as an anti-hyperglycemic agent.[7]

In Vitro Potency and Efficacy

This compound exhibits potent agonistic activity at the GPR119 receptor.

| Compound | Assay Type | Cell Line | Parameter | Value |

| This compound | Insulin Secretion | HIT-T15 | - | Dose-dependent increase |

| Insulin Secretion | Rat Pancreatic Islets | - | Dose-dependent increase | |

| Insulin Promoter Activity | NIT-1 cells | - | Increased activity | |

| Comparative Agonists | ||||

| AR231453 | cAMP Accumulation | HEK293 (human GPR119) | EC50 | 5.7 nM[8] |

| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM[8] | |

| AS1535907 | cAMP Accumulation | HEK293 (human GPR119) | EC50 | 1.5 µM[8] |

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the anti-diabetic effects of this compound.

| Animal Model | Treatment | Dose | Outcome |

| ICR Mice | Single administration | 1 mg/kg | Improved oral glucose tolerance and increased insulin secretion[7] |

| Diabetic db/db Mice | 1-week repeated treatment | 3 mg/kg (twice daily) | Significantly reduced blood glucose levels and a trend towards increased pancreatic insulin content[7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GPR119 agonists. Below are outlines for key experimental protocols.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP following GPR119 activation.

Principle: Competitive immunoassay. Cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Assay buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX)

-

Test compounds (e.g., this compound) and a reference agonist (e.g., AR231453)

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

Procedure:

-

Cell Seeding: Plate GPR119-expressing HEK293 cells in a 96- or 384-well plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of test and reference compounds in assay buffer.

-

Cell Stimulation: Replace the culture medium with assay buffer containing the compounds. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection steps as per the kit protocol.

-

Data Analysis: Generate dose-response curves and calculate EC50 values using non-linear regression.

In Vitro Insulin Secretion Assay

This assay measures the potentiation of glucose-stimulated insulin secretion by a GPR119 agonist in pancreatic islets.

Principle: Isolated pancreatic islets are incubated with varying concentrations of glucose and the test compound. The amount of insulin secreted into the supernatant is then quantified by ELISA or radioimmunoassay.

Materials:

-

Isolated pancreatic islets (e.g., from mice or rats)

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with BSA and varying glucose concentrations (e.g., 2.8 mM for low glucose and 16.7 mM for high glucose)

-

Test compounds

-

Insulin ELISA kit

Procedure:

-

Islet Isolation: Isolate pancreatic islets using collagenase digestion.

-

Islet Culture: Culture isolated islets for a recovery period (e.g., overnight).

-

Pre-incubation: Pre-incubate islets in KRBB with low glucose for a defined period (e.g., 1 hour) to establish a basal secretion rate.

-

Stimulation: Incubate batches of islets with KRBB containing low glucose, high glucose, and high glucose plus serial dilutions of the test compound for a specified time (e.g., 1-2 hours) at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit.

-

Data Analysis: Normalize insulin secretion to the islet number or protein content. Plot insulin secretion against the compound concentration to determine the dose-dependent effect on glucose-stimulated insulin secretion.

Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT assesses the in vivo effect of a GPR119 agonist on glucose disposal.

Principle: After an overnight fast, mice are administered the test compound followed by an oral glucose challenge. Blood glucose levels are monitored over time to determine the compound's effect on glucose tolerance.

Materials:

-

Mice (e.g., ICR or db/db)

-

Test compound (this compound) formulated for oral administration

-

Glucose solution (for oral gavage)

-

Glucometer and test strips

-

Blood collection supplies (for insulin measurement)

Procedure:

-

Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.

-

Compound Administration: Administer the test compound or vehicle orally at a specific time before the glucose challenge (e.g., 30-60 minutes).

-

Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure blood glucose and plasma insulin.

-

Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.

-

Blood Sampling: Collect blood samples at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose and Insulin Measurement: Measure blood glucose at each time point. Process blood samples to plasma for subsequent insulin analysis.

-

Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) for glucose. Compare the AUC between treated and vehicle groups to assess the improvement in glucose tolerance.

GPR119 Agonist Drug Discovery Workflow

The discovery and development of a GPR119 agonist like this compound typically follows a structured workflow.

GPR119 Agonist Discovery Workflow

Conclusion

The GPR119 signaling pathway represents a highly promising avenue for the development of novel therapeutics for type 2 diabetes. The dual mechanism of action, involving both direct glucose-dependent insulin secretion and indirect incretin release, offers the potential for robust glycemic control with a favorable safety profile. The potent GPR119 agonist, this compound, has demonstrated compelling preclinical efficacy, highlighting the therapeutic potential of targeting this receptor. This technical guide provides a foundational resource for researchers and drug development professionals, consolidating key information on the GPR119 signaling pathway, the properties of this compound, and the experimental methodologies required for the continued investigation and development of GPR119-targeted therapies. Further research into the nuances of GPR119 signaling, including the role of non-canonical pathways, and the long-term efficacy and safety of agonists like this compound will be critical in translating this promising target into a clinical reality.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel GPR119 agonist AS1669058 potentiates insulin secretion from rat islets and has potent anti-diabetic effects in ICR and diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

In-depth Technical Guide: AS-1669058 for Type 2 Diabetes Research

Initial research indicates a lack of publicly available scientific literature and clinical data specifically pertaining to a compound designated AS-1669058 for the treatment of type 2 diabetes. Extensive searches of prominent scientific databases and clinical trial registries did not yield specific information on the mechanism of action, experimental protocols, or quantitative data associated with "this compound."

The provided search results offer a general overview of the mechanisms of various established and emerging drug classes for type 2 diabetes. These include:

-

Biguanides (e.g., Metformin): This first-line therapy primarily acts by activating AMP-activated protein kinase (AMPK), leading to reduced hepatic gluconeogenesis and improved insulin sensitivity in peripheral tissues.[1][2][3] Metformin's action is complex, also involving modulation of the incretin axis and direct effects on the gut.[1][2]

-

Thiazolidinediones (TZDs): These agents are agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear hormone receptor.[4] Activation of PPARγ regulates the transcription of genes involved in glucose and lipid metabolism, thereby enhancing insulin sensitivity in adipose tissue, liver, and muscle.[4]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This class of drugs works by preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1).[4] This prolongs the action of endogenous incretins, leading to glucose-dependent insulin secretion and suppression of glucagon release.

-

Glucagon-like peptide-1 (GLP-1) Receptor Agonists: These agents mimic the action of the native hormone GLP-1, stimulating insulin secretion in a glucose-dependent manner, suppressing glucagon secretion, slowing gastric emptying, and promoting satiety. Some studies suggest they may also have direct beneficial effects on endothelial function.

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: As an emerging class, these inhibitors target PTP1B, an enzyme that negatively regulates insulin signaling by dephosphorylating the insulin receptor and its substrates.[4] By inhibiting PTP1B, these agents aim to enhance and prolong insulin receptor signaling.[4]

Without specific data on this compound, it is not possible to generate the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

Should information on a different, publicly documented compound for type 2 diabetes research be of interest, a comprehensive technical guide adhering to the specified requirements can be produced.

References

- 1. Mechanisms of action of metformin in type 2 diabetes: Effects on mitochondria and leukocyte-endothelium interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovering the action mechanism of the most widely used drug to fight type 2 diabetes - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]

- 3. researchgate.net [researchgate.net]

- 4. How do different drug classes work in treating Type 2 diabetes? [synapse.patsnap.com]

Preclinical Profile of AS-1669058: A GPR119 Agonist for Type 2 Diabetes

This technical guide provides a comprehensive overview of the preclinical studies conducted on AS-1669058, a novel small-molecule G protein-coupled receptor 119 (GPR119) agonist. The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound for the treatment of type 2 diabetes.

Core Findings

This compound is a potent GPR119 agonist that has demonstrated significant anti-hyperglycemic effects in preclinical models.[1] In vitro, it stimulates insulin secretion in a glucose-dependent manner and enhances insulin promoter activity.[1] In vivo studies have shown that this compound improves glucose tolerance and reduces blood glucose levels in both normal and diabetic mouse models.[1]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |

| GPR119 Agonism | - | EC50 | 0.11 µM | [1] |

| Insulin Secretion | HIT-T15 cells, Rat pancreatic islets | - | Dose-dependent increase | [1] |

| Insulin Promoter Activity | NIT-1 cells | - | Increased | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Dose | Key Findings | Reference |

| ICR mice | Single administration | 1 mg/kg | Improved oral glucose tolerance | [1] |

| Diabetic db/db mice | Repeated treatment (twice daily for 1 week) | 3 mg/kg | Significantly reduced blood glucose levels, Trend of increased pancreatic insulin content | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and are representative of the methods likely employed in the preclinical evaluation of this compound.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted for use with insulin-secreting cell lines (e.g., HIT-T15) or isolated pancreatic islets.

Materials:

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations.

-

This compound stock solution (in DMSO).

-

Insulin-secreting cells (e.g., HIT-T15) or isolated rodent pancreatic islets.

-

96-well plates.

-

Insulin ELISA kit.

Procedure:

-

Cell/Islet Preparation: Plate cells or islets in 96-well plates and culture overnight.

-

Pre-incubation: Wash the cells/islets with KRB buffer containing low glucose and pre-incubate for 1-2 hours at 37°C.

-

Compound Incubation: Replace the pre-incubation buffer with fresh KRB buffer containing low or high glucose, along with varying concentrations of this compound or vehicle (DMSO).

-

Incubation: Incubate for 1-2 hours at 37°C.

-

Supernatant Collection: Collect the supernatant for insulin measurement.

-

Insulin Quantification: Measure insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize insulin secretion to total protein or DNA content.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is designed to assess the effect of this compound on glucose disposal in mice.

Materials:

-

ICR mice.

-

This compound formulation for oral administration.

-

Glucose solution (2 g/kg).

-

Glucometer and test strips.

-

Blood collection tubes (for plasma insulin measurement).

Procedure:

-

Fasting: Fast mice overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Collection: Collect a baseline blood sample (t=0 min) from the tail vein to measure blood glucose and plasma insulin.

-

Compound Administration: Administer this compound (1 mg/kg) or vehicle orally.

-

Glucose Challenge: After a specified time (e.g., 30 or 60 minutes), administer a glucose solution (2 g/kg) orally.

-

Blood Sampling: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose and Insulin Measurement: Measure blood glucose at each time point using a glucometer. Centrifuge blood samples to collect plasma for insulin measurement via ELISA.

-

Data Analysis: Plot blood glucose and plasma insulin levels over time. Calculate the area under the curve (AUC) for glucose and insulin.

Repeated Administration Study in db/db Mice

This protocol evaluates the chronic effects of this compound on blood glucose and pancreatic insulin content in a diabetic mouse model.

Materials:

-

Diabetic db/db mice.

-

This compound formulation for oral administration.

-

Glucometer and test strips.

-

Pancreas extraction buffer.

-

Insulin ELISA kit.

Procedure:

-

Acclimation and Baseline Measurement: Acclimate db/db mice and measure baseline blood glucose levels.

-

Compound Administration: Administer this compound (3 mg/kg) or vehicle orally twice daily for one week.

-

Blood Glucose Monitoring: Monitor blood glucose levels periodically throughout the treatment period.

-

Terminal Procedures: At the end of the treatment period, measure final blood glucose levels.

-

Pancreas Collection: Euthanize the mice and collect the pancreas.

-

Insulin Content Measurement: Homogenize the pancreas in an appropriate buffer and measure the total insulin content using an insulin ELISA kit.

-

Data Analysis: Compare blood glucose levels and pancreatic insulin content between the this compound-treated and vehicle-treated groups.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

References

In-Depth Technical Guide to AS-1669058: A GPR119 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-1669058 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the management of type 2 diabetes mellitus. Activation of GPR119 on pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of incretin hormones, respectively. This dual mechanism of action offers a promising approach for improving glycemic control. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological data of this compound, supported by detailed experimental protocols and pathway visualizations.

Chemical Structure and Properties

This compound is a synthetic small molecule with a complex aromatic structure. Its systematic IUPAC name is 3-(2-((2-(4-bromo-2,5-difluorophenyl)-6-methylpyrimidin-4-yl)amino)ethyl)pyridine 1-oxide.[1] The compound is often studied as its oxalate salt.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H15BrF2N4O (Free Base) | [2] |

| C20H17BrF2N4O5 (Oxalate) | [1] | |

| Molecular Weight | 421.24 g/mol (Free Base) | [2] |

| 511.27 g/mol (Oxalate) | [1] | |

| CAS Number | 1395553-31-7 (Free Base) | [1] |

| 1395553-32-8 (Oxalate) | [1][3] | |

| IUPAC Name | 3-(2-((2-(4-bromo-2,5-difluorophenyl)-6-methylpyrimidin-4-yl)amino)ethyl)pyridine 1-oxide | [1] |

| Synonyms | AS 1669058, AS1669058 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by acting as an agonist at the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and enteroendocrine L-cells.[4] Upon binding of this compound, GPR119 couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

The rise in cAMP in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, elevated cAMP triggers the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion from β-cells in a glucose-dependent manner. This dual action makes GPR119 agonists like this compound attractive for the treatment of type 2 diabetes with a low risk of hypoglycemia.[4]

Pharmacological Properties

In Vitro Efficacy

This compound demonstrates potent, glucose-dependent stimulation of insulin secretion in pancreatic β-cell lines.

Table 2: In Vitro Pharmacological Data for this compound

| Assay | Cell Line | Parameter | Value | Conditions | Reference |

| Insulin Secretion | HIT-T15 (hamster β-cell) | Dose-dependent increase | - | High glucose | [4] |

| Insulin Secretion | Isolated rat pancreatic islets | Potentiation | - | High glucose | [4] |

| Insulin Promoter Activity | NIT-1 cells | Increase | - | - | [4] |

In Vivo Efficacy

In vivo studies in animal models of type 2 diabetes have demonstrated the anti-hyperglycemic effects of this compound.

Table 3: In Vivo Pharmacological Data for this compound

| Animal Model | Study Type | Dose | Effect | Reference |

| ICR mice | Oral Glucose Tolerance Test (OGTT) | 1 mg/kg (single dose) | Improved glucose tolerance and enhanced insulin secretion | [4] |

| db/db mice | Chronic Dosing | 3 mg/kg (twice daily for 1 week) | Significantly reduced blood glucose levels | [4] |

Key Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed to measure the effect of this compound on insulin secretion from pancreatic β-cells in the presence of varying glucose concentrations.

Methodology:

-

Cell Culture: HIT-T15 cells or isolated rat pancreatic islets are cultured under standard conditions.

-

Pre-incubation: Cells/islets are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours to establish a basal state.

-

Stimulation: The pre-incubation buffer is replaced with a buffer containing either low (2.8 mM) or high (16.7 mM) glucose, along with varying concentrations of this compound or vehicle control (DMSO).

-

Incubation: The cells/islets are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

-

Supernatant Collection: After incubation, the supernatant is collected to measure secreted insulin.

-

Insulin Quantification: Insulin levels in the supernatant are quantified using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Insulin secretion is normalized to the total protein content or DNA content of the cells/islets. The results are expressed as fold-change over the vehicle control in high-glucose conditions.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the in vivo efficacy of this compound in improving glucose tolerance.

Methodology:

-

Animal Acclimatization: Male ICR or db/db mice are acclimatized for at least one week before the experiment.

-

Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Sample: A baseline blood sample (t=0 min) is collected from the tail vein to measure basal blood glucose and plasma insulin levels.

-

Compound Administration: this compound (e.g., 1 mg/kg) or vehicle is administered orally via gavage.

-

Glucose Challenge: After a set time following compound administration (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.

-

Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

-

Glucose and Insulin Measurement: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples for subsequent insulin measurement by ELISA.

-

Data Analysis: Blood glucose and plasma insulin levels are plotted against time. The area under the curve (AUC) for glucose is calculated to assess the overall improvement in glucose tolerance.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucose‐stimulated insulin secretion: A newer perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel GPR119 agonist AS1669058 potentiates insulin secretion from rat islets and has potent anti-diabetic effects in ICR and diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

AS-1669058: A Technical Review of a GPR119 Agonist for Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-1669058 is a potent and selective small-molecule agonist of the G protein-coupled receptor 119 (GPR119), which has been investigated as a potential therapeutic agent for the treatment of type 2 diabetes mellitus. Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, offers a dual mechanism for improving glucose homeostasis: the direct stimulation of glucose-dependent insulin secretion from β-cells and the indirect promotion of insulin release through the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used for its evaluation.

Core Mechanism of Action: GPR119 Agonism

This compound exerts its effects by binding to and activating GPR119. This receptor is coupled to the Gαs signaling pathway. Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). In pancreatic β-cells, PKA activation potentiates glucose-stimulated insulin secretion. In intestinal L-cells, this signaling cascade stimulates the release of incretin hormones, which then act on pancreatic β-cells to further enhance insulin secretion in a glucose-dependent manner.

Quantitative Data Summary

While the primary literature describing the specific quantitative outcomes of this compound studies was not fully accessible, the following data has been compiled from available abstracts and secondary sources.

| Assay Type | Cell Line/Animal Model | Parameter | Value/Result | Reference |

| In Vitro Potency | - | EC50 | 0.11 μM | [1] |

| In Vivo Efficacy | ICR Mice | Oral Glucose Tolerance | Improved glucose tolerance at a single dose of 1 mg/kg.[1] | [1] |

| In Vivo Efficacy | db/db Mice | Blood Glucose Reduction | A dose of 3 mg/kg administered twice daily for one week reduced blood glucose levels.[1] | [1] |

Signaling Pathway

The signaling cascade initiated by this compound binding to GPR119 is depicted below.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of GPR119 agonists like this compound. These protocols are based on established and widely used methods in the field.

In Vitro Insulin Secretion Assay (HIT-T15 Cells or Isolated Rat Islets)

Objective: To determine the effect of this compound on glucose-stimulated insulin secretion in pancreatic β-cells.

Methodology:

-

Cell Culture/Islet Isolation:

-

HIT-T15 Cells: Culture hamster pancreatic β-cell line HIT-T15 in appropriate growth medium until confluent.

-

Rat Islet Isolation: Isolate pancreatic islets from rats by collagenase digestion of the pancreas followed by purification using a density gradient.

-

-

Pre-incubation: Wash the cells or islets with a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours to allow them to reach a basal state of insulin secretion.

-

Stimulation: Replace the pre-incubation buffer with KRBB containing low (2.8 mM) or high (16.7 mM) glucose concentrations, in the presence of varying concentrations of this compound or vehicle control.

-

Incubation: Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Sample Collection: Collect the supernatant for insulin measurement.

-

Insulin Quantification: Measure the concentration of insulin in the supernatant using a commercially available ELISA or radioimmunoassay (RIA) kit.

-

Data Analysis: Normalize insulin secretion to the total insulin content of the cells/islets.

In Vivo Oral Glucose Tolerance Test (OGTT) in ICR Mice

Objective: To assess the effect of this compound on glucose disposal in a normal rodent model.

Methodology:

-

Animal Acclimation: Acclimate male ICR mice to the experimental conditions for at least one week.

-

Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose and plasma insulin levels.

-

Compound Administration: Administer this compound (e.g., 1 mg/kg) or vehicle orally.

-

Glucose Challenge: After a set time following compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

-

Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose and Insulin Measurement: Measure blood glucose concentrations immediately using a glucometer and determine plasma insulin levels from the collected blood samples using an ELISA or RIA kit.

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

In Vivo Antihyperglycemic Efficacy in db/db Mice

Objective: To evaluate the effect of repeated administration of this compound on blood glucose and insulin levels in a genetic model of type 2 diabetes.

Methodology:

-

Animal Model: Use male db/db mice, a model of obesity and type 2 diabetes, and their lean littermates (db/+) as controls.

-

Treatment: Administer this compound (e.g., 3 mg/kg) or vehicle orally twice daily for a specified period (e.g., one week).

-

Monitoring: Monitor food and water intake, and body weight throughout the study.

-

Blood Glucose and Insulin Measurement: At the end of the treatment period, measure non-fasting or fasting blood glucose and plasma insulin levels.

-

Pancreatic Insulin Content: At the end of the study, euthanize the mice and collect the pancreas. Extract total insulin from the pancreas to determine the pancreatic insulin content.

-

Data Analysis: Compare the blood glucose, plasma insulin, and pancreatic insulin content between the this compound-treated and vehicle-treated groups.

Experimental Workflow Diagrams

In Vitro Insulin Secretion Assay Workflow

In Vivo Oral Glucose Tolerance Test Workflow

Conclusion

This compound is a GPR119 agonist that has demonstrated potential as an anti-diabetic agent through its ability to enhance glucose-dependent insulin secretion. The available data from in vitro and in vivo studies support its mechanism of action via the GPR119-cAMP signaling pathway. Further research and access to detailed quantitative data from preclinical and clinical studies would be necessary to fully elucidate its therapeutic potential and position in the management of type 2 diabetes.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of AS-1669058

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-1669058 is a potent and selective agonist of G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes.[1][2][3] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to the glucose-dependent stimulation of insulin secretion from β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. Both of these actions are mediated through the Gαs signaling pathway, which results in the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4] In vitro studies have demonstrated that this compound induces insulin secretion in a glucose-dependent manner in the hamster pancreatic β-cell line HIT-T15 and in isolated rat pancreatic islets.[2] Furthermore, this compound has been shown to increase human insulin promoter activity in the mouse insulinoma cell line NIT-1.[2]

These application notes provide detailed protocols for the key in vitro assays to characterize the activity of this compound and other GPR119 agonists.

Data Presentation

| Assay Type | Cell Line | Parameter | This compound Value | Example Value (AS1269574) |

| cAMP Accumulation | HEK293 (expressing human GPR119) | EC50 | Experimentally Determined | 2.5 µM[5] |

| Glucose-Stimulated Insulin Secretion (GSIS) | HIT-T15 | EC50 (at high glucose) | Experimentally Determined | Not Available |

| Insulin Promoter Activity | NIT-1 | EC50 | Experimentally Determined | Not Available |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR119 signaling pathway and a general experimental workflow for assessing GPR119 agonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel GPR119 agonist AS1669058 potentiates insulin secretion from rat islets and has potent anti-diabetic effects in ICR and diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The therapeutic potential of GPR119 agonists for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: AS-1669058-Stimulated Insulin Secretion in MIN6 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-1669058 is a novel small molecule compound under investigation for its potential as an insulin secretagogue. Understanding its efficacy and mechanism of action is crucial for its development as a potential therapeutic agent for type 2 diabetes. This document provides a detailed protocol for assessing the insulinotropic properties of this compound in the mouse insulinoma 6 (MIN6) cell line. MIN6 cells are a well-established and widely used in vitro model for studying pancreatic β-cell function, as they retain glucose-stimulated insulin secretion (GSIS) characteristics analogous to primary pancreatic β-cells.[1][2]

This application note outlines the necessary procedures for MIN6 cell culture, the execution of a static insulin secretion assay with this compound, and the subsequent quantification of secreted insulin.

Putative Signaling Pathway of this compound in Pancreatic β-Cells

This compound is hypothesized to stimulate insulin secretion by modulating the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. The proposed mechanism involves the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, leading to its closure. This inhibition of potassium efflux results in membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules.

Caption: Putative signaling cascade of this compound in pancreatic β-cells.

Data Presentation

The following table summarizes representative data from a dose-response experiment evaluating the effect of this compound on insulin secretion in MIN6 cells under high glucose conditions.

| Treatment Group | This compound Concentration (µM) | Glucose Concentration (mM) | Insulin Secreted (ng/mL) | Fold Increase vs. High Glucose Control |

| Low Glucose Control | 0 | 2.8 | 1.8 ± 0.3 | 0.23 |

| High Glucose Control | 0 | 16.7 | 7.9 ± 0.8 | 1.0 |

| This compound | 0.1 | 16.7 | 11.5 ± 1.2 | 1.46 |

| This compound | 1 | 16.7 | 16.2 ± 1.8 | 2.05 |

| This compound | 10 | 16.7 | 22.4 ± 2.5 | 2.84 |

| Data are presented as mean ± standard deviation (n=3). The data are representative and may vary based on experimental conditions. |

Experimental Protocols

MIN6 Cell Culture

Proper maintenance of MIN6 cells is critical for obtaining robust and reproducible results in insulin secretion assays.

Culture Medium:

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4.5 g/L)

-

15% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

2 mM L-glutamine

-

50-55 µM β-mercaptoethanol

Passaging:

-

Subculture MIN6 cells when they reach 80-85% confluency.[1]

-

Aspirate the culture medium and wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium.[1]

-

Add a suitable detachment reagent (e.g., 0.025% trypsin/EDTA) and incubate at 37°C for 3-5 minutes, or until cells detach.[1]

-

Neutralize the detachment solution with complete culture medium.

-

Centrifuge the cell suspension at approximately 150 x g for 3 minutes.[1]

-

Resuspend the cell pellet in fresh culture medium and seed into new culture flasks.

This compound-Stimulated Insulin Secretion Assay

This protocol details a static incubation method for assessing insulin secretion.

Materials:

-

MIN6 cells seeded in a 24-well plate at a density to achieve ~80% confluency.

-

Krebs-Ringer Bicarbonate HEPES buffer (KRBH): 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.[1]

-

KRBH with low glucose (2.8 mM).

-

KRBH with high glucose (16.7 mM).

-

This compound stock solution (e.g., in DMSO).

Procedure:

-

Pre-incubation (Starvation):

-

Stimulation:

-

Aspirate the pre-incubation buffer.

-

Add fresh KRBH with the desired glucose and this compound concentrations to the respective wells. Include appropriate controls (low glucose, high glucose with vehicle).

-

Incubate for 1 hour at 37°C in a 5% CO2 incubator.[1]

-

-

Sample Collection:

Insulin Quantification

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method for quantifying insulin in the collected supernatants. Use a commercially available mouse insulin ELISA kit and follow the manufacturer's instructions.[1]

Experimental Workflow

The following diagram illustrates the key steps in the this compound-stimulated insulin secretion assay.

Caption: Workflow for the this compound insulin secretion assay in MIN6 cells.

References

Application Notes and Protocols for In Vivo Evaluation of Novel Therapeutic Compounds

Topic: AS-1669058 and its Application in a Preclinical Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is recognized as a potent agonist for G protein-coupled receptor 119 (GPR119), a receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its mechanism of action is centered on the modulation of insulin and glucagon-like peptide-1 (GLP-1) secretion, making it a subject of investigation for the treatment of type 2 diabetes.[1] In preclinical studies involving db/db mice, a model for type 2 diabetes, administration of this compound has been shown to improve glucose tolerance and reduce blood glucose levels.[1] The compound stimulates insulin secretion in response to high glucose levels, both in vitro and in vivo.[1]

While the established therapeutic area for this compound is metabolic disease, the following sections provide a generalized protocol for evaluating a novel compound in an in vivo mouse cancer model. This protocol, derived from standard practices in preclinical oncology, can serve as a foundational template for assessing the anti-tumor efficacy of investigational agents.

Known Signaling Pathway of this compound (GPR119 Agonism)

This compound activates the GPR119 receptor, which is coupled to a Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion. In intestinal L-cells, it promotes the secretion of GLP-1, which further potentiates insulin release and has other beneficial metabolic effects.

Caption: GPR119 signaling pathway activated by this compound.

General Protocol: Subcutaneous Xenograft Mouse Model for Efficacy Testing

This protocol describes a standard procedure for establishing subcutaneous tumors in mice to evaluate the anti-cancer activity of a test compound. It is a general guide and may require optimization for specific cell lines and compounds.

1. Cell Culture and Preparation

-

Cell Line Selection: Choose a cancer cell line appropriate for the research question (e.g., human U87 glioblastoma or murine GL261 glioma cells). For in vivo tracking, cells engineered to express luciferase are recommended.

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cell suspension at 300 x g for 5 minutes, and resuspend the pellet in sterile, serum-free medium or PBS.

-

Cell Viability and Counting: Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%. Adjust the cell suspension to the desired concentration for injection (e.g., 5 x 10⁶ cells per 100 µL).

2. Animal Husbandry and Acclimatization

-

Mouse Strain: Select an appropriate mouse strain. Immunocompromised mice (e.g., NSG or SCID) are required for human cancer cell line (xenograft) models.[2][3] Syngeneic models use immunocompetent mice that match the genetic background of the murine tumor cell line (e.g., C57BL/6 for GL261 cells).

-

Housing: House mice (typically 6-8 weeks old) in a barrier facility under specific pathogen-free conditions.[2][4] Allow for an acclimatization period of at least one week before starting the experiment.

-

Ethics: All animal procedures must be performed in accordance with institutional and national guidelines and approved by the relevant animal care and use committee.[4][5]

3. Tumor Implantation

-

Injection Site: Shave and sterilize the flank of the mouse with an alcohol wipe.

-

Injection: Using a 27-gauge needle, subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the flank.

-

Monitoring: Monitor the animals for tumor growth. Tumor measurements should begin once tumors are palpable.

4. Experimental Procedure

-

Tumor Measurement: Measure tumors 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-